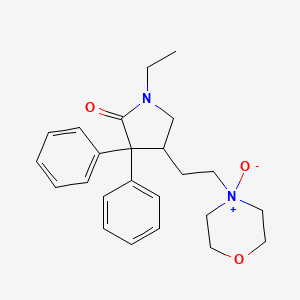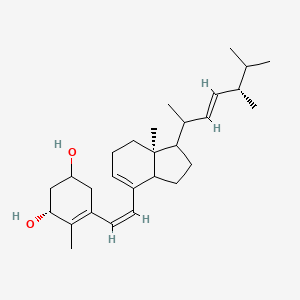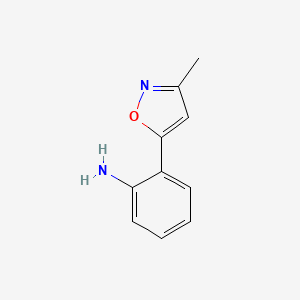![molecular formula C24H29N5O4 B13430897 2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid is a complex organic compound known for its significant role in medicinal chemistry. This compound is an aromatic amide and is structurally related to benzimidazole derivatives. It is primarily recognized for its application as a prodrug for dabigatran, a thrombin inhibitor used in anticoagulant therapy .
Preparation Methods
The synthesis of 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route often includes:
Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Functionalization: The benzimidazole core is then functionalized with various substituents
Coupling Reactions: The final steps involve coupling reactions, such as Suzuki-Miyaura coupling, to attach the anilino and methyl groups under mild and functional group-tolerant conditions.
Chemical Reactions Analysis
2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole core and the anilino group.
Substitution Reactions: Nucleophilic substitution reactions are common, especially involving the anilino and benzimidazole moieties.
Condensation Reactions: The compound can participate in condensation reactions, forming various derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions include various substituted benzimidazole derivatives and their analogs .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a prodrug for dabigatran, which is a potent thrombin inhibitor and anticoagulant.
Biological Studies: The compound’s ability to inhibit thrombin makes it a useful tool in studying blood coagulation pathways and related disorders.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid involves its conversion to dabigatran in the body. Dabigatran directly inhibits thrombin, an enzyme crucial for blood clot formation. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This action is vital in preventing thromboembolic events .
Comparison with Similar Compounds
Similar compounds to 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid include other benzimidazole derivatives and thrombin inhibitors such as:
Dabigatran: The active form of the prodrug, directly inhibits thrombin.
Rivaroxaban: Another anticoagulant that inhibits Factor Xa, a different target in the coagulation pathway.
Apixaban: Similar to rivaroxaban, it inhibits Factor Xa and is used for similar indications.
The uniqueness of 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid lies in its specific structure that allows it to be an effective prodrug for dabigatran, providing a targeted approach to thrombin inhibition .
Properties
Molecular Formula |
C24H29N5O4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C24H29N5O4/c1-3-4-5-6-13-33-24(32)28-22(25)16-7-10-18(11-8-16)26-15-21-27-19-14-17(23(30)31)9-12-20(19)29(21)2/h7-12,14,26H,3-6,13,15H2,1-2H3,(H,30,31)(H2,25,28,32) |
InChI Key |
LWXRGDBPXSALBW-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)O)\N |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene](/img/structure/B13430816.png)

![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)


![(Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N'-hydroxyacetimidamide](/img/structure/B13430833.png)
![N-[(3Alpha,5Beta,6Alpha,7Alpha)-6-Ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine Methyl Ester](/img/structure/B13430842.png)

![[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-3-[2-(methylamino)phenyl]carbonyloxy-4-oxidanyl-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-sulfanyl-phosphinic acid](/img/structure/B13430852.png)

![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)
![n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide](/img/structure/B13430885.png)

